N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and inhibitors of various enzymes. This compound features a benzene ring substituted with benzyl, chloro, ethyl, and methoxy groups, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide typically involves multiple steps:
Nitration and Reduction: The initial step often involves the nitration of benzene to introduce a nitro group, followed by reduction to form an amine.
Sulfonation: The amine is then subjected to sulfonation using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide can undergo several types of chemical reactions:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide or amines.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ammonia, or other nucleophiles at elevated temperatures.
Electrophilic Aromatic Substitution: Nitric acid, sulfuric acid, and halogens in the presence of catalysts like iron(III) chloride.
Oxidation and Reduction: Hydrogen peroxide, potassium permanganate, or catalytic hydrogenation.
Major Products
The major products formed from these reactions include substituted benzene derivatives, sulfonamides, and various amine compounds.
Scientific Research Applications
N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and enzyme inhibition.
Biological Studies: The compound is employed in studies involving enzyme inhibition, protein binding, and cellular uptake mechanisms.
Industrial Applications: It is used in the synthesis of dyes, photochemicals, and disinfectants.
Mechanism of Action
The mechanism of action of N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Protein Binding: The compound can bind to proteins, altering their function and activity.
Cellular Pathways: It can interfere with cellular pathways by modulating the activity of key enzymes and proteins involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-benzyl-4-chloro-N-ethyl-3-methoxybenzene-1-sulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the sulfonamide group, along with the benzyl, chloro, ethyl, and methoxy groups, allows for versatile applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
N-benzyl-4-chloro-N-ethyl-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-3-18(12-13-7-5-4-6-8-13)22(19,20)14-9-10-15(17)16(11-14)21-2/h4-11H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCFELLTRZZGDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.